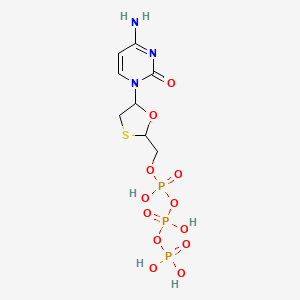
3-(5-Fluoro-2-methylphenoxy)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluoro-2-methylphenoxy)propan-1-amine is an organic compound characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a phenoxypropane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methylphenoxy)propan-1-amine typically involves the reaction of 5-fluoro-2-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloropropane, displacing the chloride ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3-(5-Fluoro-2-methylphenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
3-(5-Fluoro-2-methylphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-Fluoro-2-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
Fluoxetine: An antidepressant with a similar phenoxypropan-1-amine structure but with a trifluoromethyl group instead of a single fluorine atom.
Norfluoxetine: A metabolite of fluoxetine with similar structural features.
Uniqueness
3-(5-Fluoro-2-methylphenoxy)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and methyl group can affect its binding affinity and selectivity for molecular targets, distinguishing it from other related compounds.
属性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC 名称 |
3-(5-fluoro-2-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-8-3-4-9(11)7-10(8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 |
InChI 键 |
USUXDJGIFQKGHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)F)OCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B12090848.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride](/img/structure/B12090856.png)






![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)


![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)

